molecular formula C16H28O7 B1237704 (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid

(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid

Cat. No. B1237704
M. Wt: 332.39 g/mol
InChI Key: DQIHPEKINXOMBM-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid is the (2S,3S)-diastereomer of 2-hydroxytridecane-1,2,3-tricarboxylic acid. It is a conjugate acid of a (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate.

Scientific Research Applications

Biotechnological Preparation and Use as Building Blocks

  • (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid is of special interest in organic synthesis due to its chiral nature and tricarboxylic structure. Biotechnological methods have been developed for the preparation of similar oxo- and hydroxycarboxylic acids, emphasizing green chemistry and stereoselectivity. These acids serve as new building blocks in organic synthesis, creating novel chiral entities for total synthesis and pharmaceutical research (Aurich et al., 2012).

Synthesis and Characterization in Organic Chemistry

  • Research has shown that acids like (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid can be synthesized and characterized for various applications in organic chemistry. Studies focus on synthesis methods, stereochemistry, and potential applications in creating complex molecules and polymers (Darley et al., 2003).

Application in Polymer and Materials Science

  • Tricarboxylic acids, including those similar to (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid, are used in synthesizing novel polymers and materials. Research in this area explores the use of these acids in creating new types of polyesters and other materials with unique properties (Sapich et al., 1998).

Pharmaceutical Applications

  • In the pharmaceutical field, tricarboxylic acids like (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid are explored for their multifunctional properties as excipients. Their chemical structure allows for diverse applications in drug formulation, enhancing attributes of pharmaceutical preparations (Lambros et al., 2022).

Environmental and Green Chemistry

  • The synthesis and use of tricarboxylic acids in environmental and green chemistry applications are being investigated. This includes the exploration of their role in sustainable chemistry practices, and their potential in creating environmentally friendly materials and processes (Badea & Radu, 2018).

properties

Product Name

(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid

Molecular Formula

C16H28O7

Molecular Weight

332.39 g/mol

IUPAC Name

(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t12-,16+/m1/s1

InChI Key

DQIHPEKINXOMBM-WBMJQRKESA-N

Isomeric SMILES

CCCCCCCCCC[C@H](C(=O)O)[C@@](CC(=O)O)(C(=O)O)O

Canonical SMILES

CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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